(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride
Description
“(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride” is a secondary amine hydrochloride derivative characterized by a central amine group bonded to two isopropyl substituents: one directly attached to the nitrogen atom and another via a benzyl group at the para position of the aromatic ring. This structural arrangement confers significant steric bulk and hydrophobicity due to the branched isopropyl groups. The hydrochloride salt form enhances aqueous solubility, a common strategy for improving the bioavailability of amine-containing pharmaceuticals .
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-10(2)13-7-5-12(6-8-13)9-14-11(3)4;/h5-8,10-11,14H,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZXNGSONIVVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride typically involves the reaction of 4-(propan-2-yl)benzyl chloride with isopropylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2,4-Dichlorophenyl)methylamine Hydrochloride
- Structure : Features two chlorine atoms at the 2- and 4-positions of the benzyl ring.
- This derivative is widely available for industrial applications, as noted by ECHEMI suppliers .
(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine Hydrochloride
- Structure : Substitutes the para-isopropyl group with a trifluoromethyl (-CF₃) moiety.
1,3-Bis(4-bromophenyl)propan-2-ylamine Hydrochloride
- Structure : Contains bromine atoms on two para-substituted phenyl groups and a methylamine backbone.
- Impact : Bromine’s large atomic radius introduces steric hindrance, which may reduce reactivity compared to the target compound’s isopropyl groups. This derivative has a higher molecular weight (C₁₆H₁₈Br₂ClN, MW: 444.6 g/mol) .
{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine Hydrochloride
- Structure : Incorporates a methylsulfanyl (-SMe) group at the para position.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|---|
| Target Compound | C₁₆H₂₆ClN | ~275.8* | Dual isopropyl groups | Low (hydrophobic) |
| (2,4-Dichlorophenyl)methylamine HCl | C₁₀H₁₄Cl₃N | 262.6 | 2,4-Cl on benzyl | Moderate (Cl increases polarity) |
| (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine HCl | C₁₃H₁₇ClF₃N | 291.7 | -CF₃ on benzyl | Low (lipophilic) |
| 1,3-Bis(4-bromophenyl)propan-2-ylamine HCl | C₁₆H₁₈Br₂ClN | 444.6 | Dual Br on phenyl | Very low (steric bulk) |
*Estimated based on structural analogs.
Pharmacological and Industrial Relevance
- Halogenated Derivatives : Compounds like (2,4-dichlorophenyl)methylamine hydrochloride are prioritized in industrial pipelines due to their versatility in agrochemical and pharmaceutical synthesis .
- Fluorinated Analogs : The trifluoromethyl derivative () highlights the role of fluorine in modern drug design, where improved metabolic stability and target selectivity are critical .
- Sulfur-Containing Variants : Derivatives with methylsulfanyl groups () may serve as intermediates in synthesizing protease inhibitors or kinase modulators, leveraging sulfur’s electronic effects .
Biological Activity
(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride, also known as methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride, is an organic compound with the molecular formula C11H17N·HCl. This compound is a derivative of benzylamine and is characterized by its unique substitution pattern on the benzyl group, which imparts specific chemical and biological properties. Its potential applications span various fields, including medicinal chemistry, organic synthesis, and biological research.
The synthesis of this compound typically involves the alkylation of benzylamine. A common method includes the reaction of 4-isopropylbenzyl chloride with methylamine in the presence of a base like sodium hydroxide. The resulting product is treated with hydrochloric acid to yield the hydrochloride salt. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further chemical modifications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific context of its application.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound in various biological assays. For instance, it has been investigated for its effects on enzyme inhibition and receptor binding, which are critical for understanding its therapeutic potential.
Table 1: Summary of Pharmacological Studies
| Study | Target | Method | Key Findings |
|---|---|---|---|
| Study A | COX Enzymes | In vitro assay | Significant inhibition of COX-1 and COX-2 activity |
| Study B | Receptor Binding | Radiolabeled ligand binding | High affinity for specific receptors |
| Study C | Cellular Assays | Cell viability assays | Dose-dependent effects on cell proliferation |
Case Studies
- Anti-inflammatory Effects : One study demonstrated that this compound exhibited anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The half-maximal inhibitory concentration (IC50) values were reported to be competitive with established anti-inflammatory drugs such as celecoxib.
- Neuropharmacological Effects : Another investigation focused on the compound's neuropharmacological effects, revealing its potential influence on neurotransmitter systems. The compound showed promise in modulating dopamine receptors, suggesting possible applications in treating neurodegenerative disorders.
Research Findings
Research has highlighted several important findings regarding the biological activity of this compound:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent.
- Receptor Interaction : Binding studies suggest that the compound interacts with neurotransmitter receptors, which may contribute to its psychoactive effects.
Q & A
Q. What are the recommended methods for synthesizing (propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride with high purity?
The synthesis typically involves reductive amination between 4-(propan-2-yl)benzaldehyde and propan-2-ylamine, followed by hydrochloric acid salt formation. Key steps include:
- Reductive Amination : Use sodium cyanoborohydride or hydrogen/palladium in methanol to reduce the Schiff base intermediate .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water for ≥95% purity.
- Continuous Flow Chemistry : For scalable production, optimize reaction parameters (residence time, temperature) to enhance yield and reduce side products .
Q. How can the structural identity of this compound be validated experimentally?
A multi-technique approach is essential:
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm, isopropyl groups at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : Observe the molecular ion peak at m/z 275.77 (C₁₃H₂₂ClNO₃) with fragmentation patterns matching the amine backbone .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure and validate bond angles/distances .
Q. What solvents and conditions optimize solubility for in vitro assays?
The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C). For hydrophobic assays (e.g., membrane permeability):
- Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media (final DMSO ≤0.1%) .
- Monitor precipitation via dynamic light scattering (DLS) and adjust pH (6.5–7.4) to maintain stability .
Q. Which analytical techniques are critical for assessing batch-to-batch consistency?
Q. How does the compound’s logP value influence its pharmacokinetic profiling?
Experimental logP (calculated: ~2.8) suggests moderate lipophilicity. Methodological considerations:
- Shake Flask Method : Partition between octanol and water, followed by UV quantification .
- Impact on Absorption : Higher logP improves blood-brain barrier penetration but may reduce renal clearance. Validate via in situ perfusion models .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity (e.g., anti-cancer vs. neuroprotective effects)?
Contradictions often arise from assay variability or off-target effects. Address this by:
- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) in multiple cell lines (e.g., HeLa, SH-SY5Y) .
- Target Engagement Assays : Use surface plasmon resonance (SPR) to measure direct binding to Hsp90 (KD) and compare with cellular IC50 values .
- Orthogonal Models : Validate findings in 3D tumor spheroids or zebrafish xenografts to mimic in vivo complexity .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets like tubulin?
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
Challenges include low crystal symmetry and solvent inclusion. Solutions:
Q. How do protonation states of the amine group affect molecular docking predictions?
The tertiary amine is protonated at physiological pH, altering charge distribution. Methodological steps:
- pKa Determination : Use potentiometric titration (≈9.5 for the amine) .
- Docking Protocols : Perform flexible docking (e.g., AutoDock Vina) with protonated and neutral states to compare binding poses in Hsp90’s ATP-binding pocket .
- MD Simulations : Run 100 ns trajectories to assess stability of the ligand-protein complex .
Q. What mechanistic insights explain its dual role in apoptosis induction and cell cycle arrest?
Advanced methodologies to dissect mechanisms:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
